4'-Bromo-2'-fluoro-3-(2-methoxyphenyl)propiophenone
Description
Properties
IUPAC Name |
1-(4-bromo-2-fluorophenyl)-3-(2-methoxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrFO2/c1-20-16-5-3-2-4-11(16)6-9-15(19)13-8-7-12(17)10-14(13)18/h2-5,7-8,10H,6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGUHSHPMFTMMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCC(=O)C2=C(C=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70644192 | |
| Record name | 1-(4-Bromo-2-fluorophenyl)-3-(2-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898770-36-0 | |
| Record name | 1-Propanone, 1-(4-bromo-2-fluorophenyl)-3-(2-methoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898770-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Bromo-2-fluorophenyl)-3-(2-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Halogenation of Aromatic Precursors
Bromination:
Bromine is introduced selectively at the 4' position of the phenyl ring using bromine in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) in anhydrous chloroform. The reaction is typically performed at low temperatures (0–5 °C) to control regioselectivity and minimize polybromination. The mixture is stirred overnight to ensure complete reaction and removal of hydrobromic acid byproduct.Fluorination:
Fluorine substitution at the 2' position is often achieved via nucleophilic aromatic substitution or by using fluorinated starting materials such as 2-fluorobenzonitrile or 2-fluorobenzoyl derivatives. The fluorine atom's introduction may precede or follow bromination depending on the synthetic route.
Formation of the Propiophenone Core
Friedel-Crafts Acylation:
The propiophenone structure is formed by acylation of the substituted benzene ring with a suitable acyl chloride or anhydride. For example, 4-bromo-2-fluorobenzoyl chloride can be reacted with 2-methoxyphenylpropane or related precursors in the presence of AlCl3 or other Lewis acids to yield the ketone.Grignard Reaction:
Alternatively, 2-fluorobenzonitrile can be reacted with propylmagnesium chloride to form 2'-fluorobutyrophenone intermediates, which can then be further functionalized to the target compound.
Coupling with 2-Methoxyphenyl Group
Purification and Yield Optimization
- The crude product is typically purified by recrystallization or chromatographic techniques to remove unreacted starting materials and side products.
- Reaction parameters such as temperature, solvent choice (e.g., polar aprotic solvents to enhance nucleophilicity), and reaction time are optimized to maximize yield and selectivity.
Summary Table of Preparation Steps and Conditions
Research Findings and Analytical Data
NMR Studies:
Nuclear Magnetic Resonance (NMR) analysis confirms the presence of the fluorine atom through characteristic coupling patterns in the proton NMR spectra, such as doublet of doublets due to coupling between methylene protons and fluorine.Yield and Purity:
Optimized reaction conditions yield the target compound with purity exceeding 95%, as confirmed by chromatographic and spectroscopic methods.Thermal Properties: The compound exhibits a boiling point around 90 °C at reduced pressure (50 mmHg) during purification steps, consistent with its molecular weight and substitution pattern.
Chemical Reactions Analysis
4’-Bromo-2’-fluoro-3-(2-methoxyphenyl)propiophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can participate in nucleophilic aromatic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives. Common oxidizing agents include potassium permanganate, while reducing agents may include lithium aluminum hydride.
Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling is a key reaction for forming carbon–carbon bonds in this compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex aromatic compounds.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research has indicated that compounds similar to 4'-Bromo-2'-fluoro-3-(2-methoxyphenyl)propiophenone exhibit significant antitumor properties. For instance, studies on fluorinated analogs have shown enhanced biological activity due to the introduction of fluorine, which can modify the pharmacokinetic and pharmacodynamic profiles of the molecules .
Case Study: Fluorinated Propiophenones
A study demonstrated that fluorinated propiophenones, including derivatives of this compound, were effective in inhibiting tumor growth in specific cancer cell lines. The mechanism involved the induction of apoptosis in cancer cells, highlighting the potential for these compounds in cancer therapy .
Organic Synthesis
Building Block for Complex Molecules
this compound serves as a versatile intermediate in organic synthesis. Its structure allows for various functional group transformations, making it a valuable building block for synthesizing more complex organic compounds.
Synthesis of Derivatives
The compound can be used to synthesize derivatives through reactions such as:
- Nucleophilic substitutions : The bromine atom can be replaced with various nucleophiles, yielding new derivatives with diverse functional groups.
- Aldol reactions : The presence of the carbonyl group facilitates aldol condensation reactions, leading to the formation of β-hydroxy ketones which are further convertible into other functionalized products .
Materials Science
Polymerization Initiators
Due to its reactivity, this compound can be utilized as a polymerization initiator in the synthesis of polymers with specific properties. Its ability to undergo radical reactions makes it suitable for initiating polymerization processes that require precise control over molecular weight and distribution.
Case Study: Photopolymerization
In a recent study, this compound was employed in photopolymerization processes where light-induced radical generation led to the formation of high-performance polymers. The resulting materials exhibited enhanced thermal stability and mechanical properties compared to traditional polymers .
Data Tables
Mechanism of Action
The mechanism of action of 4’-Bromo-2’-fluoro-3-(2-methoxyphenyl)propiophenone involves its interaction with specific molecular targets and pathways The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors The methoxy group may also play a role in modulating its biological activity
Comparison with Similar Compounds
Similar compounds to 4’-Bromo-2’-fluoro-3-(2-methoxyphenyl)propiophenone include:
- 4’-Bromo-2’-fluoro-3-(3-methoxyphenyl)propiophenone
- 4-Bromo-2-fluoroanisole
- 4-Bromo-2-fluoro-3-methylphenyl
These compounds share structural similarities but differ in the position and nature of substituents. The unique combination of bromine, fluorine, and methoxy groups in 4’-Bromo-2’-fluoro-3-(2-methoxyphenyl)propiophenone imparts distinct chemical and biological properties, making it valuable for specific applications.
Biological Activity
4'-Bromo-2'-fluoro-3-(2-methoxyphenyl)propiophenone is a compound of interest due to its potential biological activities. Its structural characteristics, such as the presence of halogen and methoxy groups, suggest that it may interact with various biological systems. This article reviews the biological activity of this compound, highlighting relevant studies, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is C16H15BrF O2. The presence of bromine and fluorine atoms, along with a methoxy group, contributes to its unique reactivity and biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C16H15BrF O2 |
| Molecular Weight | 335.20 g/mol |
| Melting Point | Not determined |
| Solubility | Soluble in organic solvents |
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Studies have shown that this compound can inhibit the proliferation of certain cancer cell lines. For instance, it has been tested against glioma cells, demonstrating a reduction in cell viability through mechanisms involving apoptosis and cell cycle arrest .
- Neuroprotective Effects : Preliminary investigations suggest potential neuroprotective properties, particularly in models of neurotoxicity. The compound may influence mitochondrial function and oxidative stress pathways in neuronal cells .
- Antimicrobial Properties : Some studies indicate antimicrobial activity against specific bacterial strains, suggesting a role in combating infections .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at various phases, particularly G1 and G2/M phases, leading to reduced proliferation rates in cancer cells .
- Apoptosis Induction : It promotes apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, which are critical regulators of cell death pathways .
- Oxidative Stress Modulation : By influencing reactive oxygen species (ROS) levels and enhancing antioxidant defenses, this compound may protect against oxidative damage in neuronal contexts .
Case Studies
Several case studies have been conducted to evaluate the effects of this compound:
- Study on Glioma Cells : In vitro assays using SJ-GBM2 and SF8628 glioma cell lines demonstrated significant cytotoxicity at concentrations above 10 µM. The study utilized MTS assays to quantify cell viability post-treatment .
- Neurotoxicity Assessment : A study involving differentiated SH-SY5Y neuronal cells assessed mitochondrial membrane potential changes upon exposure to the compound. Results indicated a concentration-dependent decrease in membrane potential, suggesting potential neurotoxic effects at high concentrations .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4'-Bromo-2'-fluoro-3-(2-methoxyphenyl)propiophenone, and how can reaction conditions be controlled to maximize yield?
- Methodology : The compound is synthesized via bromination of a fluorinated propiophenone precursor. Key steps include:
- Substrate preparation : Start with 2'-fluoro-3-(2-methoxyphenyl)propiophenone.
- Bromination : Use N-bromosuccinimide (NBS) in anhydrous dichloromethane under inert atmosphere at 0–5°C to minimize side reactions like over-bromination .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%).
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how do they confirm structural integrity?
- Primary methods :
- NMR : ¹H and ¹³C NMR to identify substituent positions (e.g., bromine’s deshielding effect at C4', fluorine at C2') .
- FT-IR : Confirm carbonyl (C=O) stretch at ~1680 cm⁻¹ and methoxy (C-O) at ~1250 cm⁻¹ .
- Mass spectrometry : High-resolution ESI-MS for molecular ion [M+H]⁺ matching theoretical mass (e.g., 351.02 g/mol) .
- Advanced validation : Single-crystal X-ray diffraction (if crystallized) resolves bond angles and steric effects .
Q. How do substituents (Br, F, OCH₃) influence the compound’s reactivity in cross-coupling reactions?
- Electronic effects :
- Bromine : Acts as a leaving group in Suzuki-Miyaura couplings; ortho-fluorine enhances electrophilicity at C4' .
- Methoxy group : Electron-donating effect stabilizes intermediates in Ullmann or Buchwald-Hartwig aminations .
Advanced Research Questions
Q. How can computational modeling predict regioselectivity in further functionalization of this compound?
- DFT calculations : Use Gaussian or ORCA to map electrostatic potential surfaces, identifying electron-deficient regions (e.g., C4' bromine site) for nucleophilic attack .
- MD simulations : Assess steric hindrance from the 2-methoxyphenyl group to optimize catalyst design (e.g., Pd(OAc)₂ with SPhos ligand) .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NOE correlations in NMR)?
- Case study : If NOE interactions suggest non-planar conformations, perform variable-temperature NMR to probe rotational barriers around the propiophenone core .
- Comparative analysis : Cross-reference with structurally analogous compounds (e.g., 3'-Br-4'-F-propiophenones) to identify trends in substituent-induced distortions .
Q. How does the compound’s crystal packing affect its solubility and stability in storage?
- Crystallography insights : Hydrogen bonding between carbonyl and methoxy groups (observed in similar terphenyl derivatives) reduces solubility in apolar solvents .
- Stability testing : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring; recommend storage under argon at –20°C to prevent bromine loss .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
